An In-depth Technical Guide to DL-Aspartic acid-d3
An In-depth Technical Guide to DL-Aspartic acid-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Aspartic acid-d3 is a deuterated form of the non-essential amino acid, aspartic acid. In this isotopologue, three hydrogen atoms have been replaced by deuterium. This stable, non-radioactive isotopic labeling makes it an invaluable tool in a variety of scientific disciplines, particularly in analytical chemistry and metabolic research. Its primary application is as an internal standard for the precise quantification of aspartic acid in complex biological matrices using mass spectrometry-based techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of DL-Aspartic acid-d3, complete with detailed experimental protocols and data presentation.
Chemical and Physical Properties
DL-Aspartic acid-d3 is a racemic mixture of D-Aspartic acid-d3 and L-Aspartic acid-d3. Its physical and chemical properties are summarized in the table below.
| Property | Value |
| Synonyms | (±)-Aspartic Acid-d3, aspartic-2,3,3-d3 acid |
| CAS Number | 14341-75-4 |
| Molecular Formula | C₄H₄D₃NO₄ |
| Formula Weight | 136.12 g/mol |
| Purity | ≥98% |
| Deuterated Forms | ≥99% (d₁-d₃) |
| Appearance | Solid |
| Melting Point | >300°C (decomposes) |
| Solubility | Slightly soluble in PBS (pH 7.2) |
| SMILES | OC(C([2H])([2H])C(N)([2H])C(O)=O)=O |
| InChI Key | CKLJMWTZIZZHCS-FUDHJZNOSA-N |
Synthesis of DL-Aspartic acid-d3
The synthesis of DL-Aspartic acid-d3 can be achieved through a multi-step process. A common method is the alkylation of a malonic ester derivative with a deuterated starting material. The following is a representative experimental protocol adapted from established synthetic methods for deuterated amino acids.
Experimental Protocol: Synthesis of DL-Aspartic acid-d3
Materials:
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Diethyl 2-phthalimidomalonate
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Sodium ethoxide
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Ethyl bromoacetate-d2
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Deuterium oxide (D₂O)
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Deuterated hydrochloric acid (DCl)
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Ethanol
Procedure:
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Alkylation: In a round-bottom flask, diethyl 2-phthalimidomalonate is dissolved in absolute ethanol. To this solution, a solution of sodium ethoxide in ethanol is added dropwise at room temperature. The mixture is stirred for 30 minutes. Ethyl bromoacetate-d2 is then added, and the reaction mixture is refluxed for 4-6 hours.
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Hydrolysis and Deuteration: After cooling, the solvent is removed under reduced pressure. The residue is then hydrolyzed by refluxing with a mixture of DCl and D₂O for 8-12 hours. This step also facilitates the exchange of the α-proton for a deuterium atom.
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Work-up and Purification: The reaction mixture is cooled, and the precipitated phthalic acid is removed by filtration. The filtrate is then concentrated under reduced pressure. The crude DL-Aspartic acid-d3 is purified by recrystallization from a water/ethanol mixture.
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Characterization: The final product is characterized by nuclear magnetic resonance (NMR) spectroscopy to confirm the positions and extent of deuteration and by mass spectrometry to verify the molecular weight.
Analytical Applications
The primary utility of DL-Aspartic acid-d3 is as an internal standard for the quantification of aspartic acid in biological samples. The addition of a known amount of the deuterated standard to a sample allows for the correction of analyte loss during sample preparation and for variations in instrument response.
LC-MS/MS Analysis of Aspartic Acid
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for amino acid analysis. The use of a stable isotope-labeled internal standard like DL-Aspartic acid-d3 is crucial for accurate quantification.
Experimental Protocol: Quantification of Aspartic Acid in Plasma
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Sample Preparation: To 100 µL of plasma, add 10 µL of an internal standard solution containing a known concentration of DL-Aspartic acid-d3. Precipitate proteins by adding 400 µL of methanol. Vortex and centrifuge the sample. The supernatant is then dried and reconstituted in the mobile phase for analysis.
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Chromatographic Conditions:
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Column: A hydrophilic interaction liquid chromatography (HILIC) column is commonly used for the separation of polar analytes like amino acids.
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Mobile Phase: A gradient elution with a mixture of acetonitrile and an aqueous buffer (e.g., ammonium formate) is typically employed.
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Flow Rate: 0.3-0.6 mL/min.
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Column Temperature: 35-40°C.
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Mass Spectrometric Detection:
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Ionization Mode: Electrospray ionization (ESI) in positive ion mode.
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Analysis Mode: Multiple Reaction Monitoring (MRM). The instrument is set to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.
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MRM Transitions for Aspartic Acid and DL-Aspartic acid-d3
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| L-Aspartic Acid | 134.0 | 88.0 |
| DL-Aspartic acid-d3 | 137.0 | 91.0 |
Note: The exact m/z values may vary slightly depending on the instrument and adduct ion formation.
GC-MS Analysis of Aspartic Acid
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for amino acid analysis, which requires derivatization of the analytes to increase their volatility.
Experimental Protocol: Quantification of Aspartic Acid using GC-MS
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Sample Preparation and Derivatization: A dried sample extract containing aspartic acid and the DL-Aspartic acid-d3 internal standard is derivatized. A common method is silylation using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to form TBDMS derivatives.
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Chromatographic Conditions:
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Column: A non-polar capillary column (e.g., DB-5ms).
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Carrier Gas: Helium.
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Temperature Program: A temperature gradient is used to separate the derivatized amino acids.
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Mass Spectrometric Detection:
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Ionization Mode: Electron Ionization (EI).
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Analysis Mode: Selected Ion Monitoring (SIM) of characteristic fragment ions for the derivatized analyte and internal standard.
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Characteristic Mass Fragments for Derivatized Aspartic Acid and DL-Aspartic acid-d3
| Analyte (TBDMS derivative) | Characteristic Fragment Ions (m/z) |
| Aspartic Acid | [M-57]+, [M-159]+ |
| DL-Aspartic acid-d3 | [M-57]+, [M-159]+ (with a +3 Da shift) |
Note: The specific fragment ions and their relative abundances will depend on the derivatization method and the mass spectrometer used.
Role in Metabolic Research
Aspartic acid is a central metabolite, playing a crucial role in several key metabolic pathways. It is a precursor for the synthesis of other amino acids, including lysine, methionine, and threonine in plants and microorganisms.[2] In mammals, it is involved in the urea cycle, the citric acid cycle, and the malate-aspartate shuttle.[2][3]
The use of DL-Aspartic acid-d3 as a tracer in metabolic flux analysis allows researchers to follow the metabolic fate of aspartic acid and to quantify the flux through these pathways under various physiological and pathological conditions.
Conclusion
DL-Aspartic acid-d3 is an essential tool for researchers in the fields of analytical chemistry, biochemistry, and drug development. Its use as an internal standard ensures the accuracy and reliability of quantitative analyses of aspartic acid. Furthermore, its application as a metabolic tracer provides valuable insights into the complex network of biochemical pathways involving this important amino acid. The detailed protocols and data presented in this guide are intended to facilitate the effective use of DL-Aspartic acid-d3 in scientific research.
